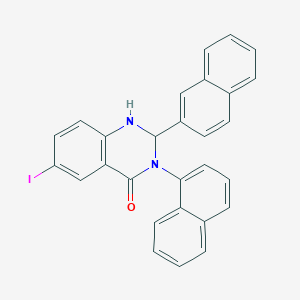![molecular formula C31H26N6O4S2 B10900940 4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features multiple benzothiazole and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.
作用機序
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOACETAMIDE
- 3-(1,3-BENZOTHIAZOL-2-YL)ANILINE
- N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE
Uniqueness
Compared to these similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-4-[2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YLMETHYL]-5-METHYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its complex structure, which includes multiple benzothiazole and pyrazole units. This complexity can impart unique properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C31H26N6O4S2 |
|---|---|
分子量 |
610.7 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-[[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C31H26N6O4S2/c1-16-25(28(38)36(34-16)30-32-19-9-5-7-11-23(19)42-30)27(18-13-14-21(40-3)22(15-18)41-4)26-17(2)35-37(29(26)39)31-33-20-10-6-8-12-24(20)43-31/h5-15,27,34-35H,1-4H3 |
InChIキー |
CZFMXWKLQDXIJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(C4=CC(=C(C=C4)OC)OC)C5=C(NN(C5=O)C6=NC7=CC=CC=C7S6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-](/img/structure/B10900868.png)
![2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900871.png)
![N'-{(E)-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B10900877.png)

![{4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10900898.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B10900903.png)
![2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10900927.png)
![2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900934.png)
![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one](/img/structure/B10900942.png)
![(2-bromo-4-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B10900949.png)
![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
